molecular formula C10H11NO4 B1365871 3-[(Methoxyacetyl)amino]benzoic acid CAS No. 889940-48-1

3-[(Methoxyacetyl)amino]benzoic acid

Cat. No. B1365871
M. Wt: 209.2 g/mol
InChI Key: XSGXNDNGNUTXRH-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Structure and Characteristics

3-[(Methoxyacetyl)amino]benzoic acid is a chemical compound with a complex structure, potentially offering various applications in scientific research due to its unique chemical properties. While the specific applications of this exact compound are not extensively documented, the broader family of benzoic acid derivatives, including similar compounds, has been studied for their biological activities and potential uses in various fields.

Biological Activity and Potential Uses

  • Bioactive Compounds and Antimicrobial Activity :

    • Natural carboxylic acids, including compounds similar to 3-[(Methoxyacetyl)amino]benzoic acid, are known for their biological activity. For instance, benzoic acid and its derivatives have demonstrated antioxidant, antimicrobial, and cytotoxic activities. The bioactivity of these compounds tends to vary based on their structural differences, influencing their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
    • Benzofuran and its derivatives, structurally related to benzoic acid compounds, have also shown promise as antimicrobial agents, highlighting the potential of these compounds in addressing microbial diseases and contributing to drug discovery efforts (Hiremathad et al., 2015).
  • Pharmacological Evaluation and Drug Development :

    • Salicylic acid derivatives, which are structurally related to benzoic acid compounds, have been explored for their therapeutic applications, including anti-inflammatory and analgesic activities. The exploration of novel compounds in this category can lead to the development of new drugs with improved pharmacological profiles (Tjahjono et al., 2022).
    • The understanding of degradation processes and stability of compounds like nitisinone, a triketone herbicide, can provide valuable insights for medical applications and environmental considerations. Such studies contribute to a comprehensive understanding of the properties and potential risks and benefits of related compounds (Barchańska et al., 2019).
  • Environmental and Health Impact :

    • The widespread use of related compounds, such as benzophenone-3, in consumer products has led to environmental concerns and the potential impact on aquatic ecosystems. Understanding the behavior, toxicokinetics, and ecotoxicological effects of these compounds is crucial for assessing their environmental risk and developing strategies to mitigate their impact (Kim & Choi, 2014).

Safety And Hazards

Specific safety and hazard information for “3-[(Methoxyacetyl)amino]benzoic acid” is not available in the sources I found. However, it’s always important to handle chemical substances with care, following appropriate safety guidelines.


Future Directions

The future directions for “3-[(Methoxyacetyl)amino]benzoic acid” are not explicitly mentioned in the sources I found. However, given its significance in various fields of research and industry2, it’s likely that further studies and applications will continue to be explored.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.


properties

IUPAC Name

3-[(2-methoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-3-7(5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGXNDNGNUTXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429297
Record name 3-[(methoxyacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methoxyacetyl)amino]benzoic acid

CAS RN

889940-48-1
Record name 3-[(2-Methoxyacetyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889940-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(methoxyacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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